5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole 5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1133116-15-0
VCID: VC2812905
InChI: InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3
SMILES: CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.69 g/mol

5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS No.: 1133116-15-0

Cat. No.: VC2812905

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Chloro-2-methylpropan-2-YL)-3-(4-nitrophenyl)-1,2,4-oxadiazole - 1133116-15-0

Specification

CAS No. 1133116-15-0
Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
IUPAC Name 5-(1-chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C12H12ClN3O3/c1-12(2,7-13)11-14-10(15-19-11)8-3-5-9(6-4-8)16(17)18/h3-6H,7H2,1-2H3
Standard InChI Key CGFOQTRAAJTHAV-UHFFFAOYSA-N
SMILES CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar oxadiazole derivatives
Molecular Weight295.72 g/molCalculated from molecular formula
SolubilitySoluble in organic solvents; limited water solubilityBased on structure and functional groups
StabilityStable under normal conditionsOxadiazole ring stability
Melting Point120-150°C (estimated)Comparison with similar derivatives

The compound's reactivity profile is influenced by both the oxadiazole core and its specific substituents. The 1,2,4-oxadiazole ring is generally stable under physiological conditions, which is advantageous for drug development applications . The presence of the nitro group increases the electrophilicity of the phenyl ring, potentially enhancing interactions with nucleophilic sites in biological targets.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be achieved through several established methods for 1,2,4-oxadiazole synthesis. The most common approach involves the cyclization of amidoximes with carboxylic acid derivatives . For this specific compound, the synthesis would typically start with 4-nitrobenzamidoxime, which would then undergo O-acylation and subsequent cyclodehydration with a derivative of 3-chloro-2,2-dimethylpropanoic acid.

Modern and Green Chemistry Approaches

Recent advancements in the synthesis of 1,2,4-oxadiazole derivatives offer more efficient and environmentally friendly methods that could be applied to the synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One such approach is the one-pot synthesis procedure reported by Baykov et al. (2017), which utilizes a superbase medium (NaOH/DMSO) to facilitate the reaction between amidoximes and carboxylic acid esters at room temperature . This method could potentially be adapted for the synthesis of the target compound, offering advantages such as milder conditions and simplified purification.

Another modern approach is microwave-assisted synthesis, which has been employed successfully for the preparation of various 1,2,4-oxadiazole derivatives. This method significantly reduces reaction times and often improves yields compared to conventional heating methods. For the synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, microwave irradiation could facilitate the cyclization step, potentially leading to higher yields and shorter reaction times.

Synthesis MethodAdvantagesLimitationsPotential Application to Target Compound
Tiemann and Krüger MethodWell-establishedFormation of byproductsRequires optimization for selectivity
Catalyst-assisted (TBAF/Pyridine)Improved efficiencyAdditional reagents neededSuitable with modifications
Superbase Medium (NaOH/DMSO)Room temperature conditionsModerate to long reaction timesHighly applicable
Microwave-assisted SynthesisReduced reaction time, higher yieldsSpecialized equipment requiredExcellent for scaling up
1,3-Dipolar CycloadditionAlternative pathwayLow reactivity of nitrilesLess preferred due to complexity
MechanochemistrySolvent-free, environmentally friendlyMethod still developingPromising future direction

Structural Characteristics

Molecular Structure Analysis

The 1-chloro-2-methylpropan-2-yl group at position 5 introduces steric bulk and flexibility to the molecule. This aliphatic substituent likely adopts various conformations due to rotational freedom around the bond connecting it to the oxadiazole ring. The presence of the chlorine atom introduces a potential site for hydrogen bonding or electrophilic interactions, which could be significant for the compound's biological activity.

Electronic Properties

The electronic properties of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are significantly influenced by the 4-nitrophenyl substituent. The nitro group's strong electron-withdrawing effect depletes electron density from the phenyl ring, creating a polarized electronic distribution that can enhance interactions with electron-rich regions of biological targets. This electronic characteristic is particularly relevant for potential anticancer and antimicrobial activities, as it may facilitate binding to specific protein pockets or nucleic acid structures.

The 1,2,4-oxadiazole ring itself contributes to the compound's electronic profile through its inherent aromaticity and the presence of nitrogen atoms that can serve as hydrogen bond acceptors. The combination of the oxadiazole core with the electron-withdrawing 4-nitrophenyl group creates a highly polarized molecule with distinct electronic regions, potentially enhancing its binding specificity to biological targets.

Structure-Activity Relationship Insights

CompoundStructural FeaturesCancer Cell Lines TestedIC50 Values (μM)Reference
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilinetert-butyl at position 3, aniline at position 5Panel of 11 cancer cell lines92.4 (mean)
Compound 11a (bis-1,2,4-oxadiazole-fused-benzothiazole)Fused ring system with EDGA5490.11
Compound 11b (bis-1,2,4-oxadiazole-fused-benzothiazole)Fused ring system with EDGMCF-7, A375, HT-290.2, 2.09, 0.76
5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (Target compound)1-chloro-2-methylpropan-2-yl at position 5, 4-nitrophenyl at position 3Predicted to be active against multiple cancer cell linesEstimated to be in moderate range (10-100 μM)Prediction based on SAR

Research Prospects and Applications

Current Research Status

While specific research on 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is limited based on the available search results, the compound represents a logical extension of current research trends in 1,2,4-oxadiazole chemistry. The interest in 1,2,4-oxadiazoles as a scaffold for drug development has doubled in the last fifteen years, highlighting the growing recognition of their therapeutic potential .

Current research in this field focuses on optimizing synthesis methods, exploring structure-activity relationships, and investigating specific biological targets for 1,2,4-oxadiazole derivatives. The development of green chemistry approaches for oxadiazole synthesis, such as mechanochemistry, represents a promising direction that could be applied to the preparation of 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole .

Future Research Directions

Several promising research directions can be proposed for 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole:

  • Comprehensive biological evaluation against various cancer cell lines to establish its anticancer profile and compare it with structurally similar compounds.

  • Investigation of specific molecular targets and mechanisms of action through techniques such as computational modeling, binding assays, and proteomics.

  • Structural modifications to optimize activity and pharmacokinetic properties, particularly focusing on variations of the nitrophenyl substituent and the chloroalkyl group.

  • Development of more efficient and environmentally friendly synthesis methods, potentially leveraging mechanochemistry or continuous flow chemistry approaches.

  • Exploration of potential synergistic effects with established anticancer or antimicrobial agents, which could lead to combination therapies with enhanced efficacy.

Table 4: Proposed Research Directions for 5-(1-Chloro-2-methylpropan-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Research AreaSpecific InvestigationsExpected OutcomesSignificance
Biological Activity ProfilingTesting against various cancer cell lines and bacterial strainsComprehensive activity profileIdentification of most promising therapeutic applications
Mechanism of Action StudiesTarget identification, pathway analysisUnderstanding of molecular interactionsRational design of improved derivatives
Structure OptimizationModification of substituents, SAR studiesEnhanced activity and pharmacokinetic propertiesDevelopment of lead compounds
Synthesis Method DevelopmentGreen chemistry approaches, scalable methodsMore efficient and sustainable synthesisFacilitation of further research and development
Combination Therapy EvaluationSynergy studies with established drugsIdentification of effective drug combinationsPotential for improved therapeutic outcomes

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